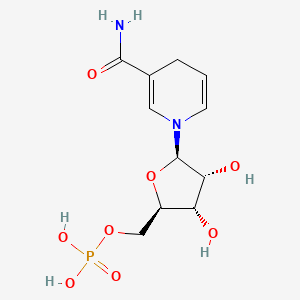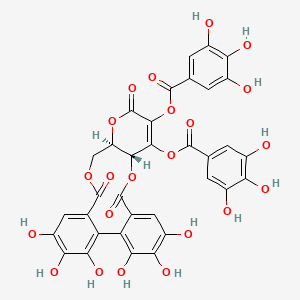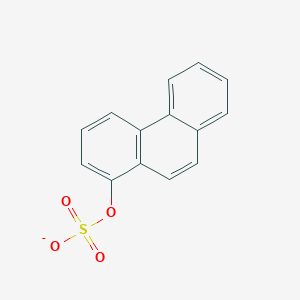
1-(5-O-phosphono-beta-D-ribofuranosyl)-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NMNH is a nicotinamide mononucleotide that is obtained by addition of hydride to position 4 on the pyridine ring of NMN(+). It has a role as a metabolite. It derives from a NMN(+). It is a conjugate acid of a NMNH(2-).
Aplicaciones Científicas De Investigación
Phosphonopeptides and Phosphonic Acid Applications
Phosphonopeptides in Medicine and Agriculture Phosphonopeptides, closely related to the structure of 1-(5-O-phosphono-beta-D-ribofuranosyl)-1,4-dihydropyridine-3-carboxamide, are mimetics of peptides that exhibit significant physiological activities. They have been found to act as inhibitors of key enzymes related to various pathological states, displaying potential applications in medicine and agriculture. Notably, peptides with a free, unsubstituted phosphonic acid moiety, including aminophosphonic acids located at the C-terminus of the peptide chain, have been identified to exhibit antimicrobial activity, including antibiotics isolated from bacteria and fungi (Kafarski, 2020).
Phosphonic Acid Functional Group and its Applications The phosphonic acid functional group, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, is structurally analogous to the phosphate moiety. It finds numerous applications due to its coordination or supramolecular properties. Phosphonic acids are employed for their bioactive properties, bone targeting, in the design of supramolecular or hybrid materials, in the functionalization of surfaces, for analytical purposes, medical imaging, and as phosphoantigens. These applications span a wide range of research fields including chemistry, biology, and physics, making the synthesis of phosphonic acids crucial for numerous research projects (Sevrain et al., 2017).
Applications in Polymer Degradation and Synthesis
Degradation of Polymers by Phosphonic and Phosphoric Acids Alkyl esters of H-phosphonic and phosphoric acids have been identified as effective degrading agents for polymers like polyurethanes, polycarbonates, and polyamides. The degradation products, especially those containing phosphorous moieties, possess fire-retardant properties and can be reapplied as intermediates in various applications. Phosphorus-containing oligocarbonates have been synthesized by interacting poly[2,2-bis(4-hydroxyphenyl)-propanecarbonate] (PC) with H-phosphonic acid dialkyl esters, indicating the potential of these acids in the chemical recycling of polymers (Mitova et al., 2013).
Synthesis and Applications of 1,4-Dihydropyridines 1,4-Dihydropyridines, a significant class of nitrogen-containing heterocyclic compounds, are utilized as a main skeleton in many drugs and as starting material in synthetic organic chemistry due to their biological applications. These compounds are synthesized mainly through atom economy reactions, which are efficient and environmentally benign. The applications of 1,4-dihydropyridines in the synthesis of more biologically active compounds by comparing their SARS activity highlight their importance in pharmacology and drug development (Sohal, 2021).
Antiviral Drug Discovery and AMPK Activation
Antiviral Drug Discovery Involving Phosphonates Novel acyclic nucleoside phosphonates have been acknowledged for their roles in antiviral drug discovery, specifically as antiviral agents against various viruses. These compounds, including cyclic nucleoside phosphonates, have shown potential in the development of new treatments for viral infections. The review emphasizes the significance of chemistry, biology/medicine, and industry in successful antiviral drug development, highlighting the importance of open-mindedness, preparedness to explore serendipitous observations, and perseverance in overcoming challenges in drug development (De Clercq, 2009).
AMPK-Independent Effects of AICAr 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is commonly used as a pharmacological modulator of AMPK activity. However, studies have increasingly shown that many effects of AICAr, previously attributed to AMPK activation, are in fact AMPK-independent. This review provides an overview of the present knowledge on AMPK-dependent and independent effects of AICAr on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. It calls for caution in the interpretation of AICAr-based studies in the context of understanding the AMPK signaling pathway (Visnjic et al., 2021).
Propiedades
Fórmula molecular |
C11H17N2O8P |
|---|---|
Peso molecular |
336.23 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1,3-4,7-9,11,14-15H,2,5H2,(H2,12,16)(H2,17,18,19)/t7-,8-,9-,11-/m1/s1 |
Clave InChI |
XQHMUSRSLNRVGA-TURQNECASA-N |
SMILES isomérico |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-oxo-2-[(2E)-2-{2-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzylidene}hydrazinyl]acetamide](/img/structure/B1240840.png)
![11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1240841.png)
![2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)



![(6aS)-3-[3-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1240848.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12,15-triacetyloxy-9-[(E)-3-(4-benzoylphenyl)prop-2-enoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1240854.png)

![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1240857.png)
![4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid](/img/structure/B1240859.png)

